molecular formula C16H20O3S B12730223 5,8-Diisopropyl-2-naphthalenesulfonic acid CAS No. 65520-67-4

5,8-Diisopropyl-2-naphthalenesulfonic acid

Cat. No.: B12730223
CAS No.: 65520-67-4
M. Wt: 292.4 g/mol
InChI Key: LBIHURUKKNLEAT-UHFFFAOYSA-N
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Description

5,8-Diisopropyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C16H20O3S. It belongs to the class of naphthalenesulfonic acids, which are characterized by a naphthalene ring substituted with a sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Diisopropyl-2-naphthalenesulfonic acid typically involves the sulfonation of 5,8-diisopropylnaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,8-Diisopropyl-2-naphthalenesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,8-Diisopropyl-2-naphthalenesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,8-Diisopropyl-2-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, potentially affecting their function and activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Diisopropyl-2-naphthalenesulfonic acid is unique due to the presence of isopropyl groups at the 5 and 8 positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other naphthalenesulfonic acids and contributes to its specific applications in research and industry .

Properties

CAS No.

65520-67-4

Molecular Formula

C16H20O3S

Molecular Weight

292.4 g/mol

IUPAC Name

5,8-di(propan-2-yl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H20O3S/c1-10(2)13-7-8-14(11(3)4)16-9-12(20(17,18)19)5-6-15(13)16/h5-11H,1-4H3,(H,17,18,19)

InChI Key

LBIHURUKKNLEAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=CC2=C(C=C1)C(C)C)S(=O)(=O)O

Origin of Product

United States

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